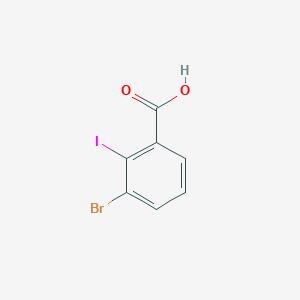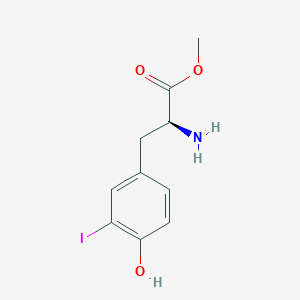
2-(Vinyloxy)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Vinyloxy)aniline can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of 2-chloroaniline with sodium vinyl ether under basic conditions. The reaction typically proceeds as follows:
Starting Materials: 2-chloroaniline and sodium vinyl ether.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Procedure: The mixture is heated to a temperature of around 80-100°C for several hours, allowing the nucleophilic substitution to occur, resulting in the formation of this compound.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(Vinyloxy)aniline undergoes various chemical reactions, including:
Electrophilic Substitution: The presence of the amino group activates the benzene ring towards electrophilic substitution reactions. Common reactions include nitration, sulfonation, and halogenation.
Oxidation: The compound can be oxidized to form corresponding quinones or nitroso derivatives.
Reduction: Reduction reactions can convert nitro derivatives back to the amine.
Substitution: The ethenyloxy group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Major Products Formed
Nitration: Formation of nitro derivatives.
Sulfonation: Formation of sulfonic acid derivatives.
Halogenation: Formation of halogenated derivatives.
Oxidation: Formation of quinones or nitroso compounds.
Reduction: Formation of amine derivatives.
Scientific Research Applications
2-(Vinyloxy)aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including dyes, pharmaceuticals, and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(Vinyloxy)aniline involves its interaction with molecular targets through various pathways:
Electrophilic Substitution: The amino group activates the benzene ring, making it more susceptible to electrophilic attack.
Oxidation and Reduction: The compound can undergo redox reactions, influencing its chemical behavior and interactions with other molecules.
Binding to Biological Targets: In biological systems, the compound may interact with enzymes, receptors, or DNA, leading to its observed biological effects.
Comparison with Similar Compounds
2-(Vinyloxy)aniline can be compared with other similar compounds, such as:
Benzenamine, 2-methoxy-: Similar structure but with a methoxy group instead of an ethenyloxy group.
Benzenamine, 2-ethoxy-: Similar structure but with an ethoxy group instead of an ethenyloxy group.
Benzenamine, 2-(prop-2-en-1-yloxy)-: Similar structure but with a prop-2-en-1-yloxy group instead of an ethenyloxy group.
Uniqueness
The presence of the ethenyloxy group in this compound imparts unique chemical properties, such as increased reactivity towards certain electrophilic substitution reactions and potential biological activities that differ from its analogs.
Properties
IUPAC Name |
2-ethenoxyaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO/c1-2-10-8-6-4-3-5-7(8)9/h2-6H,1,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQXXWGIXGAYXKS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=COC1=CC=CC=C1N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10481760 |
Source


|
| Record name | Benzenamine, 2-(ethenyloxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10481760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7707-00-8 |
Source


|
| Record name | Benzenamine, 2-(ethenyloxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10481760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![2,3,4,5-Tetrahydro-benzo[c]azepin-1-one](/img/structure/B1313754.png)
